1-Bromo-3-ethynyl-5-methylbenzene
Overview
Description
1-Bromo-3-ethynyl-5-methylbenzene is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-ethynyl-5-methylbenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound: interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (bromine) forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate is then involved in further reactions .
Biochemical Pathways
The interaction of This compound with its targets affects various biochemical pathways. The compound’s electrophilic aromatic substitution mechanism influences the structure of the benzene ring, which in turn can impact the properties and behaviors of the organic compounds that contain this ring .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s interaction with the benzene ring could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
The result of This compound ’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the compound’s interaction with the benzene ring . The resulting substituted benzene ring can then participate in further chemical reactions .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of other chemical compounds can impact the compound’s electrophilic aromatic substitution mechanism . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
1-Bromo-3-ethynyl-5-methylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the formation of a reactive intermediate that can further react with other biomolecules, leading to various biochemical outcomes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo degradation over time, leading to the formation of various degradation products. These degradation products can have different biochemical and cellular effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical or cellular response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, resulting in various metabolic outcomes. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within the cell, affecting its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in xenobiotic metabolism .
Properties
IUPAC Name |
1-bromo-3-ethynyl-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYALBRHAPAYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.